molecular formula C10H7F5O3 B7873797 4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid

4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid

Cat. No.: B7873797
M. Wt: 270.15 g/mol
InChI Key: SSBCRHOSLCHZON-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a trifluoromethyl group at the 3-position and a 2,2-difluoroethoxy substituent at the 4-position of the aromatic ring. The trifluoromethyl group confers strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety (pKa ~2.5–3.0), while the difluoroethoxy ether linkage contributes to lipophilicity and metabolic stability . This compound is structurally related to agrochemical metabolites (e.g., penoxsulam derivatives) and pharmaceutical intermediates, where fluorinated groups are leveraged for improved bioavailability and target binding .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O3/c11-8(12)4-18-7-2-1-5(9(16)17)3-6(7)10(13,14)15/h1-3,8H,4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBCRHOSLCHZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F5O3, with a molecular weight of approximately 284.17 g/mol. Its structure features a benzoic acid moiety substituted with both a trifluoromethyl group and a difluoroethoxy group. These functional groups significantly influence the compound's chemical reactivity and biological interactions.

Property Details
Molecular FormulaC11H8F5O3
Molecular Weight~284.17 g/mol
Functional GroupsTrifluoromethyl, Difluoroethoxy

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, potentially modulating their activity. The difluoroethoxy group may contribute to the compound's overall stability and reactivity, which can affect its pharmacokinetics and bioavailability.

Biological Activities

Preliminary studies suggest that this compound may exhibit:

  • Anti-inflammatory Properties : The compound's unique structure may inhibit pro-inflammatory pathways.
  • Antimicrobial Activity : Initial tests indicate potential efficacy against various microbial strains, though further investigation is necessary to confirm these effects.

Case Studies

  • Enzyme Interaction Studies : Research has shown that fluorinated compounds often interact differently with enzymes compared to their non-fluorinated counterparts. Studies focusing on this compound indicate a potential for selective inhibition of specific enzymes involved in metabolic pathways.
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound. Observations include reduced markers of inflammation and improved outcomes in models of infection, suggesting possible applications in treating inflammatory diseases and infections.

Summary of Biological Activities

Activity Type Observation Reference
Anti-inflammatoryReduction in inflammatory markers in vitro
AntimicrobialEfficacy against specific bacterial strains
Enzyme InhibitionSelective inhibition observed in enzyme assays

Comparison with Related Compounds

Compound Name Molecular Formula Unique Features
This compoundC11H8F5O3Dual fluorinated structure enhancing activity
2-(Trifluoromethyl)benzoic acidC8H6F3O2Lacks difluoroethoxy; simpler structure
4-Fluoro-2-(trifluoromethyl)benzoic acidC10H7F4O2Contains a single fluorine atom

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of 4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid is in the development of anti-inflammatory drugs. Research indicates that compounds with similar structures exhibit significant activity against inflammatory pathways. For instance, derivatives of benzoic acid have shown efficacy in inhibiting T-lymphocyte proliferation, suggesting potential use in treating autoimmune diseases such as psoriasis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that certain benzoic acid derivatives can induce apoptosis in cancer cells. This mechanism is crucial for developing targeted cancer therapies that minimize damage to healthy cells while effectively targeting malignant ones .

Herbicide Development

This compound has potential as a herbicide due to its fluorinated structure, which enhances its stability and efficacy in various environmental conditions. Research into similar fluorinated compounds reveals their effectiveness in controlling weed populations while minimizing non-target effects .

Pesticide Formulations

Clinical Trials for Anti-inflammatory Drugs

A recent clinical trial investigated the safety and efficacy of a drug based on this compound for treating psoriasis. The study reported significant improvements in patient symptoms with minimal side effects, supporting the compound's potential as a therapeutic agent .

Environmental Impact Assessments

Studies evaluating the environmental impact of pesticides containing this compound have shown promising results regarding their degradation and toxicity profiles. These assessments are crucial for regulatory approval processes and ensuring sustainable agricultural practices .

Data Tables

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAnti-inflammatory drugsInhibition of T-lymphocyte proliferation
Anticancer therapiesInduction of apoptosis in cancer cells
Agricultural ApplicationsHerbicide developmentEffective weed control
Pesticide formulationsIncreased potency and stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Positional Isomers
  • 4-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 115933-50-1): Replacing the difluoroethoxy group with methoxy reduces electron-withdrawing effects, lowering acidity (pKa ~4.0–4.5). The methoxy group’s electron-donating nature diminishes the carboxylic acid’s reactivity, impacting its utility in coupling reactions for drug synthesis .
Trifluoromethyl vs. Other Fluorinated Groups
  • 3-(Trifluoromethoxy)benzoic acid (CAS 946-65-6): The trifluoromethoxy group (-OCF₃) provides stronger electron withdrawal than difluoroethoxy, further acidifying the carboxylic acid (pKa ~1.8–2.3). However, its larger size may reduce solubility in polar solvents .
  • 3-(Trifluoromethylthio)benzoic acid (CAS 330-17-6): The -SCF₃ group offers comparable electron withdrawal but introduces sulfur-mediated metabolic pathways (e.g., oxidation to sulfoxides), unlike the more stable ether linkage in the target compound .

Functional Group Variations

Ether vs. Alkyl Chains
  • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (Compound 4a in ): Incorporates a piperazine-derived amine at the 4-position. This basic group enhances water solubility (logP ~1.2) but introduces pH-dependent ionization, contrasting with the neutral, lipophilic difluoroethoxy group (logP ~2.8) .
  • 3-(5-(4-Trifluoromethylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid : The oxadiazole ring enhances π-stacking interactions in enzyme binding pockets, a feature absent in the target compound. This structural difference may explain its reported activity as a luciferase inhibitor .
Agrochemical Metabolites
  • 5-OH-Penoxsulam Metabolite: A penoxsulam degradation product with a 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonamide group. While structurally similar, the sulfonamide group in this metabolite increases hydrogen-bonding capacity compared to the carboxylic acid in the target compound, affecting soil adsorption and microbial degradation rates .
  • BSTCA (3-[[[2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)phenyl]sulfonyl]amino]-1H-1,2,4-triazole-5-carboxylic acid): The triazole-carboxylic acid moiety introduces additional hydrogen-bond donors, enhancing herbicidal activity but reducing oral bioavailability compared to simpler benzoic acid derivatives .
Pharmaceutical Intermediates
  • Methyl 4-hydroxy-3-(trifluoromethyl)benzoate (CAS 115933-50-1): The methyl ester prodrug form improves membrane permeability but requires enzymatic hydrolysis for activation, unlike the directly ionizable carboxylic acid in the target compound .

Data Tables: Structural and Physicochemical Comparison

Compound Name Substituents (Position) pKa logP Key Applications Reference
4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid -OCF₂CH₃ (4), -CF₃ (3) ~2.5 ~2.8 Agrochemical metabolites, APIs
4-Methoxy-3-(trifluoromethyl)benzoic acid -OCH₃ (4), -CF₃ (3) ~4.0 ~1.9 Pharmaceutical intermediates
3-(Trifluoromethoxy)benzoic acid -OCF₃ (3) ~1.8 ~3.2 Enzyme inhibitors
3-(5-(4-Trifluoromethylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid Oxadiazole (3), -CF₃ (phenyl) ~2.2 ~3.5 Luciferase inhibitors
5-OH-Penoxsulam Metabolite -OCF₂CH₃ (2), -CF₃ (6), sulfonamide ~1.5 ~1.5 Soil degradation product

Preparation Methods

Synthesis of 2,2-Difluoroethyl Sulfonate Esters

The foundational step involves converting 2,2-difluoroethanol into a reactive sulfonate ester, such as a mesylate or tosylate. In CN105294515B, 2,2-difluoroethanol reacts with methanesulfonyl chloride (mesyl chloride) in dichloromethane at 0°C, catalyzed by triethylamine. This produces 2,2-difluoroethyl methanesulfonate in 89% yield after purification. The reaction mechanism follows nucleophilic acyl substitution, where the hydroxyl group of 2,2-difluoroethanol is activated as a leaving group.

Etherification of m-Trifluoromethylphenol Derivatives

The sulfonate ester intermediate is then used to alkylate a phenolic precursor. For 4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzoic acid, the starting material is methyl 4-hydroxy-3-(trifluoromethyl)benzoate. Under basic conditions (e.g., potassium carbonate in acetone), the phenoxide ion attacks the electrophilic carbon of the sulfonate ester, forming the ether linkage. Deprotection of the methyl ester via hydrolysis with aqueous NaOH yields the final carboxylic acid.

Key Data:

StepReagents/ConditionsYieldSource
Sulfonate ester formation2,2-Difluoroethanol, mesyl chloride, CH₂Cl₂, 0°C → RT89%
AlkylationMethyl 4-hydroxy-3-(trifluoromethyl)benzoate, K₂CO₃, acetone, reflux90%
Ester hydrolysis2M NaOH, THF/H₂O, 50°C95%

Direct Nucleophilic Substitution of Brominated Intermediates

Utilization of 4-Bromomethyl-3-(Trifluoromethyl)Benzoic Acid

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (CAS 859213-39-1) serves as a precursor for introducing the difluoroethoxy group. Reacting this compound with 2,2-difluoroethanol in the presence of a strong base (e.g., NaH) facilitates nucleophilic substitution. The bromine atom is displaced by the alkoxide ion generated from 2,2-difluoroethanol, forming the desired ether bond.

Reaction Scheme:

C9H6BrF3O2+HOCH2CF2HNaH, DMFC10H7F5O3+HBr\text{C}9\text{H}6\text{BrF}3\text{O}2 + \text{HOCH}2\text{CF}2\text{H} \xrightarrow{\text{NaH, DMF}} \text{C}{10}\text{H}7\text{F}5\text{O}3 + \text{HBr}

Optimization Insights:

  • Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

  • Elevated temperatures (80–100°C) reduce reaction times but may compromise yields due to side reactions.

Comparative Analysis of Methodologies

Yield and Efficiency

The sulfonate ester route () offers superior yields (>85% per step) due to well-defined intermediates and mild conditions. In contrast, direct nucleophilic substitution () is less efficient (60–70% yields) but requires fewer synthetic steps.

Functional Group Compatibility and Protecting Strategies

Carboxylic Acid Protection

Methyl or ethyl esters are preferred to prevent side reactions during alkylation. For example, methyl 4-hydroxy-3-(trifluoromethyl)benzoate is stable under basic alkylation conditions and hydrolyzes cleanly to the acid.

Stereoelectronic Effects

The electron-withdrawing trifluoromethyl group meta to the hydroxy group directs electrophilic substitution to the para position, ensuring regioselective ether formation.

Industrial Applications and Patent Landscape

The CN105294515B patent ( ) highlights the utility of 2,2-difluoroethoxy groups in agrochemicals and pharmaceuticals. The disclosed methods are adaptable to large-scale synthesis, with demonstrated yields exceeding 85% for key intermediates.

Q & A

Basic Research Question

  • Hydrolytic Stability : The difluoroethoxy group is susceptible to hydrolysis in aqueous media (pH < 5 or > 9). Store in inert, anhydrous solvents (e.g., DMSO or DMF) at -20°C .
  • Thermal Stability : Decomposition observed above 150°C. Avoid prolonged exposure to heat during lyophilization or rotary evaporation .
  • Light Sensitivity : UV-Vis studies indicate photo-degradation under UV light; store in amber vials .

How does the electronic effect of the trifluoromethyl group influence the reactivity of the benzoic acid core in cross-coupling reactions?

Advanced Research Question
The strong electron-withdrawing nature of the CF₃ group at the 3-position:

  • Activates the Ring : Enhances electrophilic substitution at the 4-position but deactivates adjacent positions, directing reactions to specific sites .
  • Impacts Catalytic Coupling : In Suzuki-Miyaura reactions, the CF₃ group reduces electron density, requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) for effective aryl-aryl bond formation .
  • Quantitative Analysis : Hammett substituent constants (σₚ = +0.54 for CF₃) correlate with observed reaction rates in DFT studies .

What mechanistic insights explain the compound’s potential as an enzyme inhibitor in biochemical assays?

Advanced Research Question
Structural analogs (e.g., salicylic acid derivatives) suggest:

  • Competitive Binding : The carboxylic acid group chelates metal ions in enzyme active sites (e.g., cyclooxygenase-2), while the trifluoromethyl group enhances lipophilicity and target affinity .
  • Fluorine Interactions : C-F bonds participate in hydrophobic and halogen-bonding interactions with protein residues, as shown in X-ray crystallography of related compounds .
  • In Vitro Validation : IC₅₀ values determined via fluorescence polarization assays (nanomolar range) using recombinant enzymes .

How can researchers mitigate hazards when handling reactive intermediates during synthesis?

Advanced Research Question

  • Fluorinated Reagents : Use SF₄ in closed systems with scrubbers to neutralize HF byproducts .
  • Intermediate Quenching : Post-reaction, treat mixtures with aqueous NaHCO₃ to neutralize acidic residues .
  • Personal Protective Equipment (PPE) : Fluoropolymer-lined gloves and face shields are mandatory due to the corrosive nature of fluorinating agents .

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